Ethyl N-nitrocarbamate
Description
Contextualization of N-nitrocarbamate Chemistry within Organic Synthesis
N-nitrocarbamates are a class of organic compounds that have garnered attention in various fields of chemistry, particularly in the synthesis of energetic materials and as versatile intermediates for other chemical transformations. researchgate.net The N-nitrocarbamate functional group, characterized by a nitro group attached to the nitrogen atom of a carbamate (B1207046) ester, is an energy-rich moiety. researchgate.net In organic synthesis, these compounds serve as precursors for the synthesis of N-nitroamines through ammonolysis. bu.edu The chemistry of N-nitrocarbamates is also relevant in the study of reaction mechanisms, such as deamination reactions, where their decomposition provides insights into the behavior of ion-pair intermediates. datapdf.com The versatile reactivity of the broader class of nitro compounds allows them to function as electrophiles and participate in various transformations, making them valuable in the preparation of complex molecules. researchgate.netscispace.com
Historical Development and Significance of Ethyl N-nitrocarbamate Research
Research into N-nitrocarbamates dates back to early investigations into nitration techniques. Initial methods for the nitration of carbamates often required large excesses of nitric acid. bu.edu A significant advancement was the use of mixed acid systems, such as fuming nitric acid and acetic anhydride (B1165640), which allowed for more efficient nitration with smaller equivalents of nitric acid. bu.edu The synthesis of a nitrocarbamate from ethyl carbamate using ethyl nitrate (B79036) was an early milestone in this field. uni-muenchen.de this compound, specifically, became a compound of interest as an intermediate in the synthesis of other materials. bu.edugoogle.com Its study has contributed to a better understanding of the nitration of aliphatic carbamates and the subsequent reactions of the resulting N-nitro compounds. bu.edu
Scope and Objectives of the Comprehensive Research Compendium on this compound
This compendium aims to provide a thorough and scientifically accurate overview of this compound. The objective is to consolidate research findings pertaining to its chemical and physical characteristics, established synthetic pathways, decomposition behavior, and detailed structural analysis. The scope is strictly limited to the fundamental chemistry of the compound, presenting data and research findings without venturing into application-specific domains such as dosage or safety profiles.
Overview of Major Research Domains Related to this compound
The primary research domains involving this compound are centered on its role as a key chemical intermediate. A major area of investigation is its use in the production of energetic materials. Specifically, this compound is a precursor in a multi-step process to synthesize ammonium (B1175870) dinitramide, a powerful oxidizer. google.comresearchgate.netdtic.mil Research has focused on optimizing the synthesis of this compound from ethyl carbamate and its subsequent conversion to the ammonium salt of N-nitrocarbamate, which is then further nitrated. google.comdtic.mil Additionally, the decomposition of this compound and its derivatives has been studied to understand the mechanisms of deamination and the formation of carbonium ion intermediates in solution. datapdf.com
Structure
3D Structure
Properties
CAS No. |
626-37-9 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
ethyl N-nitrocarbamate |
InChI |
InChI=1S/C3H6N2O4/c1-2-9-3(6)4-5(7)8/h2H2,1H3,(H,4,6) |
InChI Key |
YSJKYAHYBFJVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl N Nitrocarbamate
Classical and Established Synthetic Routes
The traditional methods for synthesizing Ethyl N-nitrocarbamate have been well-documented and are foundational to the field. These routes primarily involve the nitration of ethyl carbamate (B1207046) and its derivatives.
Nitration of Ethyl Carbamate Esters
The most direct and widely employed method for the preparation of this compound is the nitration of ethyl carbamate. This transformation can be achieved using various nitrating agents and systems, each with its own set of advantages and considerations.
A common approach for the nitration of carbamates involves the use of mixed acid systems, typically a combination of nitric acid and a strong dehydrating acid, such as sulfuric acid. researchgate.net Fuming nitric acid in conjunction with concentrated sulfuric acid has been utilized for the nitration of certain carbamate derivatives. bu.edu For instance, the nitration of ethyl carbamate to form this compound is a key step in the synthesis of ammonium (B1175870) dinitramide. google.comdtic.mil
The reaction conditions, including temperature and the ratio of acids, are critical to achieving high yields and preventing side reactions. For example, in the synthesis of ammonium this compound, a precursor derived from this compound, the nitration is carefully controlled. researchgate.net Research has shown that the stability of the carbamate moiety towards acid hydrolysis allows for nitration under these strong acidic conditions. researchgate.net
| Reactant | Nitrating System | Key Observation | Reference |
| Ethyl Carbamate | Fuming Nitric Acid / Concentrated Sulfuric Acid | Effective for producing N-nitrocarbamates. | researchgate.netbu.edu |
| Ethyl Carbamate | Nitric Acid / Sulfuric Acid | A key step in the synthesis of ammonium dinitramide. | google.comdtic.milresearchgate.net |
Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorosilicate, offer a powerful alternative for N-nitration. core.ac.ukthieme-connect.de These reagents are particularly useful for substrates that may be sensitive to the harsh conditions of mixed acid systems. The nitration of ethyl butyl carbamate has shown high conversion rates using nitronium tetrafluoroborate. core.ac.uk
The choice of solvent is crucial when using nitronium salts. Dichloromethane has been found to be an effective solvent for isolating the resulting nitramines, whereas acetonitrile (B52724) has proven less suitable. core.ac.uk Nitronium tetrafluoroborate has been successfully used to nitrate (B79036) various secondary amines and carbamates, often providing good to excellent yields. thieme-connect.de
Another notable nitrating agent is acetyl nitrate, which can be prepared and used in situ from fuming nitric acid and acetic anhydride (B1165640). google.com This reagent is favored for the mononitration of ethyl carbamate to selectively produce this compound. google.com The reaction is typically conducted at low temperatures to control its exothermicity. google.com
| Nitrating Agent | Substrate Example | Solvent | Key Finding | Reference |
| Nitronium Tetrafluoroborate | Ethyl Butyl Carbamate | Dichloromethane | High conversion to the corresponding nitramine. | core.ac.uk |
| Acetyl Nitrate (in situ) | Ethyl Carbamate | Acetic Anhydride | Preferential formation of the mononitro compound. | google.com |
| Nitronium Tetrafluoroborate | Secondary Amines/Carbamates | Acetonitrile/Ethyl Acetate (B1210297) | Good to excellent yields, though can be contaminated with N-nitrosoamines. | thieme-connect.de |
Synthesis via N-Nitro-Transfer Reagents
The synthesis of N-nitroamines can also be achieved through transamidation of N-nitrocarbamates. thieme-connect.de While this method is more commonly associated with the synthesis of other nitroamines from this compound, the underlying principle of transferring a nitro group is relevant. In this process, an N-nitrocarbamate is treated with ammonia (B1221849) or an amine to yield the corresponding nitroamine. thieme-connect.de This highlights the utility of N-nitrocarbamates as intermediates in the synthesis of other nitrated compounds.
Reactions Involving Carbamoyl (B1232498) Chlorides and Nitrating Agents
While less common for the direct synthesis of this compound, reactions involving carbamoyl chlorides represent a potential synthetic pathway. Carbamoyl chlorides can be prepared from the corresponding amines and a phosgene (B1210022) equivalent, such as triphosgene. google.com These intermediates could then theoretically be nitrated to yield the N-nitrocarbamate. However, the direct nitration of ethyl carbamate is generally a more straightforward and established route.
Contemporary and Innovative Synthetic Approaches
Modern synthetic chemistry continues to seek milder, more efficient, and environmentally benign methods for chemical transformations. While the classical methods for synthesizing this compound are well-established, research into novel approaches is ongoing.
One area of innovation involves the use of alternative activating or protecting groups in amine synthesis, which could be adapted for carbamate nitration. core.ac.uk The development of new nitrating agents that operate under neutral or milder conditions also presents an opportunity for improving the synthesis of N-nitro compounds. core.ac.uk
Furthermore, advancements in catalysis, including photocatalysis, are enabling new types of reactions. For instance, a photocatalyzed oxidative decarboxylation of oxamic acids has been developed for the one-pot synthesis of urethanes via an in-situ generated isocyanate, which could then be a precursor for the corresponding carbamate. organic-chemistry.org While not a direct synthesis of this compound, such innovative methods for forming the core carbamate structure could be integrated into future synthetic strategies.
Catalytic Synthesis of this compound
The introduction of a nitro group onto the nitrogen atom of ethyl carbamate is a key transformation that can be facilitated by catalysts. Catalytic methods are sought to increase reaction rates, improve yields, and allow for milder reaction conditions compared to traditional nitration procedures that often require large excesses of strong acids.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively employed in the synthesis of N-nitrocarbamates. The primary approach involves the use of strong acid catalysts to promote the nitration of carbamate esters. Research has shown that catalysts such as sulfuric acid, boron trifluoride, and various sulfonic acids can significantly enhance the speed and completeness of the reaction when nitrating N-substituted carbamic acid esters. google.com
In these processes, an acid catalyst is added to the reaction mixture, which typically contains the carbamate substrate, a nitrating agent like nitric acid, and a dehydrating agent such as acetic anhydride. google.com The catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile, and facilitates its attack on the nitrogen atom of the carbamate. The use of a catalyst can allow the reaction to proceed to completion in a shorter time and with higher purity of the product compared to uncatalyzed reactions. google.com For instance, the nitration of N-alkyl substituted carbamates in the presence of a sulfuric acid catalyst has been shown to proceed to 100% completion, whereas control experiments without the catalyst achieved only 90% completion in the same timeframe. google.com
Table 1: Homogeneous Catalysts in the Nitration of Carbamate Esters
| Catalyst Type | Example(s) | Role in Synthesis | Observed Effect | Source |
|---|---|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Promotes nitration | Increases reaction rate and yield; drives reaction to completion. | google.com |
| Lewis Acid | Boron Trifluoride (BF₃) | Promotes nitration | Listed as an effective catalyst for the reaction. | google.com |
This table summarizes findings from the nitration of various carbamic acid esters, which is analogous to the synthesis of this compound.
Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages, particularly in terms of catalyst recovery and reuse, which aligns with green chemistry principles. google.comrsc.org While specific literature on the heterogeneous catalytic nitration of ethyl carbamate to this compound is not abundant, research on related reactions provides insight into potential methodologies.
One promising approach is the use of solid acid catalysts, such as zeolites. Zeolites have been successfully used as catalysts in other esterification and nitration reactions, for example, in the synthesis of ethyl 4-nitrobenzoate. scirp.org Their well-defined porous structures and acidic sites can facilitate reactions while allowing for easy separation from the product mixture.
Another advanced strategy is the immobilization of metal complexes onto solid supports. For example, an iron(II) complex anchored to a Merrifield resin has been developed as a recyclable heterogeneous catalyst for the synthesis of carbamates from urea (B33335) and alcohols. mdpi.com This demonstrates the potential for designing supported catalysts for reactions involving carbamate functional groups. The development of such heterogeneous systems for this compound synthesis could lead to more sustainable and industrially scalable processes. google.commdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. wjpps.comrsc.org
Solvent-Free Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. gctlc.org Solvent-free, or solid-state, reactions offer a compelling alternative. tubitak.gov.tr Such reactions can be facilitated by grinding the reactants together, sometimes with the aid of ball milling, which can reduce reaction times and waste. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comsavemyexams.com A high atom economy signifies less waste generation. wjpps.com
The synthesis of this compound is often achieved by the nitration of ethyl carbamate. A common method uses acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. google.com The balanced chemical equation for the nitration step is:
C₃H₇NO₂ + C₂H₃NO₃ → C₃H₆N₂O₄ + C₂H₄O₂ (Ethyl Carbamate + Acetyl Nitrate → this compound + Acetic Acid)
The atom economy for this reaction can be calculated as follows:
Table 2: Atom Economy Calculation for this compound Synthesis
| Reactant/Product | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Reactant |
| Acetyl Nitrate | C₂H₃NO₃ | 105.06 | Reactant |
| Total Reactant Mass | 194.15 | ||
| This compound | C₃H₆N₂O₄ | 134.09 | Desired Product |
| Acetic Acid | C₂H₄O₂ | 60.06 | Byproduct |
| Total Product Mass | | 194.15 | |
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (134.09 / 194.15) x 100 ≈ 69.06%
An atom economy of 69.06% indicates that a significant portion of the reactant mass ends up in a byproduct (acetic acid) rather than the final product. savemyexams.com While rearrangement and addition reactions can achieve 100% atom economy, substitution reactions like this one often have lower values. savemyexams.comscranton.edu Improving reaction efficiency through catalysis, which can minimize the need for excess reagents and reduce side reactions, is a key strategy to complement the goal of high atom economy. google.comgreenchemistry-toolkit.org
Waste Minimization Strategies
Waste minimization is a comprehensive strategy that encompasses source reduction and recycling to reduce the volume and toxicity of waste generated. ecu.edutexas.gov In the context of this compound synthesis, several strategies can be employed.
Product Substitution and Process Modification: The primary method of waste minimization is source reduction. texas.gov This involves substituting hazardous reagents with less toxic alternatives where possible and optimizing reaction conditions to prevent the formation of byproducts. ecu.edu
Catalyst Use and Recycling: As discussed, the use of catalysts can reduce waste by eliminating the need for large stoichiometric amounts of reagents and improving selectivity, thus minimizing side products. google.com Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and recycled for multiple runs, reducing both catalyst waste and product purification costs. mdpi.com
Waste Segregation: Proper segregation of waste streams is crucial. For example, separating halogenated solvent waste from non-halogenated streams, or isolating highly toxic waste, can significantly reduce disposal costs and environmental hazards. ecu.edu
By implementing a holistic approach that includes catalytic efficiency, high atom economy, and robust waste management planning, the synthesis of this compound can be aligned more closely with the principles of modern, sustainable chemical manufacturing. arcwoodenviro.com
Chemical Reactivity and Transformation Pathways of Ethyl N Nitrocarbamate
Hydrolytic Stability and Degradation Mechanisms
The stability of ethyl N-nitrocarbamate is significantly influenced by the presence of water and the pH of the medium. Its degradation primarily occurs through hydrolysis, a reaction that can be catalyzed by both acids and bases.
pH-Dependent Hydrolysis Kinetics and Mechanisms
The hydrolysis of this compound shows a strong dependence on pH. In acidic conditions, the reaction is catalyzed by protons. chemguide.co.uk The reaction with pure water is generally slow and not a preferred method for hydrolysis. chemguide.co.uk The presence of a dilute acid, such as hydrochloric or sulfuric acid, accelerates the process. chemguide.co.uk For complete hydrolysis, an excess of water, typically from the dilute acid solution, is used to shift the equilibrium towards the products. chemguide.co.uk
Under alkaline conditions, hydrolysis is facilitated by hydroxide (B78521) ions. chemguide.co.uk This method is often preferred due to its generally faster reaction rates and the fact that the reaction is essentially irreversible because the carboxylic acid formed is immediately converted to its salt. chemguide.co.uk For instance, ethyl N-nitro-N-isopropylcarbamate can be readily hydrolyzed in a 10% sodium hydroxide solution or in 50% sulfuric acid. acs.org The alkaline hydrolysis of esters is also known as saponification. chemguide.co.uk
The mechanism of ester hydrolysis can be complex, with several potential pathways depending on the conditions. chemistnotes.com In acidic hydrolysis (A_AC2 mechanism), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. quora.com This is followed by the departure of the alcohol molecule. quora.com In base-catalyzed hydrolysis (B_AC2 mechanism), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. libretexts.org
The pH can also influence the stability of related N-nitro compounds. For instance, N-nitroamides are known to decompose under acidic conditions. thieme-connect.de The stability of N-nitrocarbamates to acid hydrolysis is generally greater than that of some related compounds due to resonance effects that decrease the electrophilicity of the carbonyl group. uni-muenchen.de
Solvolysis Reactions in Non-Aqueous Media
Solvolysis is a general term for the reaction of a substrate with the solvent, where the solvent acts as the nucleophile. chemeurope.com When the solvent is an alcohol, the reaction is termed alcoholysis. chemeurope.com N-nitrocarbamates can undergo solvolysis in various non-aqueous media. For example, the decomposition of methyl and ethyl N-butyl-N-nitrocarbamates has been studied in ethanol (B145695) and other solvents. researchgate.net
Ammonolysis, a type of solvolysis where ammonia (B1221849) is the nucleophile, is a key reaction for N-nitrocarbamates. chemeurope.com Treating N-nitrocarbamates in an ethereal solution with gaseous ammonia leads to the formation of the ammonium (B1175870) salt of the corresponding N-nitroamine, which often precipitates from the solution. bu.edu This reaction can also be carried out with primary and secondary amines. bu.edu The reaction of this compound with anhydrous ammonia under an inert atmosphere is a crucial step in certain synthetic processes, yielding ammonium this compound. google.com This process is typically conducted with cooling to maintain the reaction temperature below 25°C. google.com
The table below summarizes the solvolysis of this compound in different non-aqueous media.
| Solvent System | Reagent | Product(s) | Reference(s) |
| Ethanol | - | Products of decomposition | researchgate.net |
| Ethereal solution | Gaseous ammonia | Ammonium salt of N-nitroamine | bu.edu |
| Anhydrous solvent | Anhydrous ammonia | Ammonium this compound | google.com |
Mechanistic Studies of Ester Hydrolysis in N-nitrocarbamates
The hydrolysis of esters, including N-nitrocarbamates, can proceed through several distinct mechanisms, broadly classified based on whether the reaction is acid or base-catalyzed, unimolecular or bimolecular, and involves acyl-oxygen or alkyl-oxygen bond cleavage. chemistnotes.com
In the context of N-nitrocarbamates, the hydrolysis typically involves cleavage of the acyl-oxygen bond. The acid-catalyzed mechanism (A_AC2) involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. chemistnotes.comquora.com The base-promoted hydrolysis (B_AC2) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the alkoxide leaving group. libretexts.org
The presence of the N-nitro group influences the reactivity. The electron-withdrawing nature of the nitro group increases the acidity of the hydrogen atom on the nitrogen in the -NHNO2 group. uni-muenchen.de However, resonance effects within the N-nitrocarbamate moiety can reduce the electrophilicity of the carbonyl carbon, making them more stable to acid hydrolysis compared to some other amides. uni-muenchen.de The hydrolysis of N-aryl-N-nitrocarbamates is noted to always proceed via attack at the carbonyl group. thieme-connect.de
Redox Chemistry of the N-nitrocarbamate Moiety
The N-nitrocarbamate functional group in this compound can undergo both reduction and oxidation reactions, leading to a variety of transformation products.
Reduction Pathways of this compound (e.g., to Amine Derivatives)
The reduction of this compound has been shown to proceed smoothly under various conditions. bu.edu Catalytic reduction is one method employed for this transformation. bu.edu Electrochemical reduction has also been explored for the transformation of nitro-aromatic compounds, and similar principles can be applied to nitrocarbamates. dtic.milrsc.org The electrochemical reduction of related nitro compounds often proceeds in a stepwise manner. rsc.org The reduction of N-nitrosocarbamates, which are structurally related, can be achieved using zinc dust in acetic acid. rsc.org
A significant application of the reduction of N-nitrocarbamates is in the synthesis of N-amino derivatives. For example, ethyl N-amino-N-ethylcarbamate has been synthesized and subsequently oxidized. bu.edu The reduction of the nitro group is a key transformation in the synthesis of various nitrogen-containing compounds. rsc.org
Oxidative Transformations of this compound
The oxidation of N-nitrocarbamates has been studied using various oxidizing agents. The behavior of ethyl N-nitro-N-isopropyl carbamate (B1207046), a related compound, was investigated in the presence of different oxidizing agents. bu.edu In the presence of alkaline potassium permanganate (B83412), it was oxidized to isopropyl N-nitroamine, acetic acid, and carbon dioxide. bu.edu However, with acidic potassium permanganate, the oxidation was more complete, yielding carbon dioxide, oxides of nitrogen, and water. bu.edu When mixed with fuming nitric acid at room temperature, ethyl N-nitro-N-isopropyl carbamate is oxidized to water-soluble gaseous products, although the mixture can be stable at or below 0°C. bu.edu
The table below provides a summary of the oxidative transformations of a related N-nitrocarbamate.
| Oxidizing Agent | Conditions | Products | Reference(s) |
| Potassium permanganate | Alkaline | Isopropyl N-nitroamine, Acetic acid, Carbon dioxide | bu.edu |
| Potassium permanganate | Acidic | Carbon dioxide, Oxides of nitrogen, Water | bu.edu |
| Fuming nitric acid | Room temperature | Water-soluble gaseous products | bu.edu |
This compound, as a derivative of both carbamic acid and a nitroamine, exhibits a unique chemical reactivity profile. Its transformations are largely governed by the interplay between the carbonyl group, the N-nitro functionality, and the ethoxy group.
Reactions with Nucleophiles at the Carbonyl Center
The carbonyl carbon in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is characteristic of acyl derivatives and leads to substitution products. lscollege.ac.inlibretexts.org The general mechanism for these reactions is a two-step addition-elimination process, where a nucleophile initially adds to the carbonyl carbon to form a tetrahedral intermediate. lscollege.ac.inmasterorganicchemistry.com This intermediate then collapses, expelling the leaving group to yield the final substitution product. lscollege.ac.in
A notable example of this reactivity is the aminolysis of ethyl N-nitrocarbamates. This reaction has been demonstrated as a general method for the synthesis of substituted ammonium salts of N-nitroamines. acs.org Primary and secondary amines react with ethyl N-nitro-N-alkylcarbamates, resulting in the formation of these salts, which are useful for the identification of both amines and N-nitroamines. acs.org The reaction can be carried out with or without a solvent, and in some cases, the product precipitates directly from the reaction mixture. acs.org
The reaction of this compound with ammonia, either aqueous, alcoholic, or gaseous, leads to the formation of the ammonium salt of the corresponding nitroamine through ammonolysis. acs.orgbu.edu
Below is a table showcasing various amine salts of N-nitroamines formed through the aminolysis of the corresponding ethyl N-nitrocarbamates. acs.org
| Amine | Nitroamine | Formula | Melting Point (°C) |
| Cyclohexylamine | Isopropyl | C₉H₂₁O₂N₃ | 190-110 |
| Isopropylamine | Isopropyl | C₆H₁₇O₂N₃ | 93-94 |
| Morpholine | Isopropyl | C₇H₁₇O₃N₃ | 70-71 |
| Piperazine | Isopropyl | C₁₀H₂₄O₄N₆ | 114 |
| n-Butylamine | Isopropyl | C₇H₁₉O₂N₃ | 46-47 |
| Di-n-butylamine | Isopropyl | C₁₁H₂₇O₂N₃ | 65-66 |
| Morpholine | Benzyl | C₁₁H₁₇O₃N₃ | 90 |
| Isobutylamine | Cyclohexyl | C₁₀H₂₃O₂N₃ | 110-111 |
| Morpholine | a-Phenylethyl | C₁₂H₁₉O₃N₃ | 109-110 |
| Cyclohexylamine | Cyclohexyl | C₁₂H₂₅O₂N₃ | 152-153 |
| Morpholine | Ethyl | C₆H₁₅O₃N₃ | 54-55 |
| Morpholine | o-Dicyclohexyl | C₁₈H₃₁O₃N₃ | 107-108 |
| Morpholine | Dodecyl | C₁₆H₃₅O₃N₃ | 60-61 |
| Morpholine | Octadecyl | C₂₂H₄₇O₃N₃ | 79-80 |
| Morpholine | t-Butyl | C₈H₁₉O₃N₃ | 67-68 |
This table is generated based on the data provided in the text. acs.org
Electrophilic Substitution and Addition Reactions
The reactivity of this compound towards electrophiles is less straightforward. While the aromatic ring in compounds like ethyl N-phenylcarbamate can undergo electrophilic aromatic substitution, the N-nitrocarbamate moiety itself does not typically participate in electrophilic addition reactions in the same manner as alkenes. wikipedia.orgwikipedia.org Electrophilic addition reactions generally involve the breaking of a pi bond in a double or triple bond to form two new sigma bonds. wikipedia.org
In the case of ethyl N-(2-pyridyl) carbamate and ethyl N-(3-pyridyl) carbamate, nitration occurs on the pyridine (B92270) ring when refluxed with a mixture of fuming nitric acid and concentrated sulfuric acid. bu.edu This results in the formation of ethyl N-[2-(5-nitropyridyl)] carbamate and ethyl N-[3-(2-nitropyridyl)] carbamate, respectively, demonstrating electrophilic aromatic substitution on the heterocyclic ring rather than a reaction at the carbamate group. bu.edu
Furthermore, when the ortho and para positions of an aromatic ring are blocked, as in ethyl N-(2,4,6-trimethylphenyl) carbamate, nitration can occur at the meta position, and subsequently on the nitrogen of the carbamate group to yield ethyl N-nitro-N-(3,5-dinitro-2,4,6-trimethylphenyl) carbamate. bu.edu
Thermal Decomposition and Pyrolysis Pathways
The thermal stability and decomposition of this compound are critical aspects of its chemistry, particularly in the context of energetic materials.
Kinetic Analysis of Thermolysis of this compound
Kinetic studies of the thermal decomposition of related compounds, such as ethyl N-methyl-N-phenylcarbamate, have shown that these reactions can be first-order and unimolecular. researchgate.net The pyrolysis of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C yields N-methylaniline, carbon dioxide, and ethylene (B1197577), with the rate constants being unaffected by the addition of radical inhibitors or changes in surface-to-volume ratio. researchgate.net This suggests a molecular mechanism, possibly involving a cyclic transition state, similar to the pyrolysis of acetates and xanthates. researchgate.net
Identification and Characterization of Thermal Degradation Products
The thermal degradation of carbamates can proceed through various pathways, leading to a range of products. researchgate.net For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate quantitatively produces N-methylaniline, carbon dioxide, and ethylene. researchgate.net In the case of polymers of n-butylcyanoacrylate, thermal degradation can lead to quantitative conversion back to the monomer. cnrs.fr
The decomposition of related energetic compounds can be complex. The thermal degradation of amine-based CO2 capture systems, which can involve carbamate intermediates, produces a variety of products including oxazolidones, ethylenediamines, and piperazines. trimeric.com Oxidative degradation can yield fragmented volatile products like alkylamines, aldehydes, and ammonia, as well as less volatile products such as amino acids and carboxylic acids. trimeric.com
Radical Reactions Involving this compound
The N-N bond in N-nitro compounds is susceptible to homolytic cleavage, suggesting that this compound could participate in radical reactions. The photolysis of certain carbamates can proceed via homolytic cleavage of the nitrogen-to-alkoxycarbonyl bond. researchgate.net
While specific studies on the radical reactions of this compound were not found, research on related compounds provides insight. For example, AIBN-initiated radical reactions of ethyl phosphinate with alkenes and alkynes have been demonstrated. organic-chemistry.org The photolysis of 1-(arylmethyloxy)-2-pyridones shows competitive homolytic N-O bond cleavage and heterolytic C-O bond cleavage. rsc.org The generation of radicals from precursors is a key step in many organic reactions. libretexts.org The ethyl radical, for instance, is a highly reactive species. ucr.edu Given the presence of the N-NO2 group, it is plausible that under appropriate conditions (e.g., thermal or photochemical initiation), this compound could undergo homolytic cleavage of the N-N bond to generate a carbamate radical and a nitrogen dioxide radical.
Structural and Electronic Properties of Ethyl N Nitrocarbamate: a Theoretical and Computational Perspective
Quantum Chemical Characterization of Molecular Geometry
Quantum chemical methods are instrumental in defining the three-dimensional structure of molecules. For ethyl N-nitrocarbamate, these computational approaches predict its most stable geometric arrangement and the energetic factors that influence its shape.
Equilibrium Geometries and Bond Parameters (Computational Derivation)
The equilibrium geometry of this compound is determined by finding the minimum energy structure on its potential energy surface. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the precise calculation of bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures This table presents typical, computationally derived bond parameters for the key structural features of this compound, based on published data for similar nitrocarbamate compounds.
| Bond/Angle | Parameter | Predicted Value | Reference Compound(s) |
| Bond Lengths | C=O | Å | ~1.20 - 1.24 Å |
| C-O (ester) | Å | ~1.33 - 1.36 Å | |
| C-N | Å | ~1.37 - 1.40 Å | |
| N-N | Å | ~1.36 - 1.40 Å | |
| N=O | Å | ~1.21 - 1.24 Å | |
| Bond Angles | O=C-N | ° | ~126 - 127° |
| C-N-N | ° | ~117 - 120° | |
| O-N-O | ° | ~125° |
Conformational Analysis and Rotational Barriers (Theoretical)
The conformational flexibility of this compound is primarily dictated by rotation around its single bonds. The most significant of these is the hindered rotation about the C(O)—N bond, a well-documented feature of amides and carbamates. nd.edu This rotation gives rise to syn and anti rotamers, and the energy barrier between them is substantial, typically around 16 kcal/mol for N-alkylcarbamates. nd.edu This barrier arises from the partial double bond character of the C-N bond due to resonance.
Other rotational barriers, such as those around the C-O, O-C, and N-N bonds, are generally lower. rsc.org The ethyl group itself has a rotational barrier, but it is considerably smaller than that of the carbamate (B1207046) C-N bond. rsc.org Theoretical calculations can map the potential energy surface as a function of these dihedral angles, identifying the most stable conformers and the transition states that separate them. Steric hindrance between the ethyl group and the nitro group, as well as electronic repulsion, are key factors determining the preferred conformation. sbq.org.br
Intermolecular Interactions and Hydrogen Bonding (Theoretical)
In the condensed phase, molecules of this compound are expected to interact through a network of intermolecular forces. The most significant of these is hydrogen bonding. The N-H group is a classic hydrogen bond donor, while the oxygen atoms of both the carbonyl (C=O) group and the nitro (NO₂) group are potent hydrogen bond acceptors. pku.edu.cn
Theoretical studies on similar molecules, such as cyclic ureas and other N-H containing compounds, show a strong tendency to form self-associative dimers or chain-like motifs through N-H···O=C hydrogen bonds. nih.gov It is highly probable that this compound molecules would arrange themselves in the solid state to maximize these favorable hydrogen-bonding interactions. mdpi.com Computational methods can be used to calculate the strength and geometry of these hydrogen bonds, which are crucial for understanding the crystal packing and physical properties of the compound. imist.maresearchgate.net
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule, which is fundamental to its chemical reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is predicted to be localized primarily on the N-nitrocarbamate group, with significant contributions from the lone pair electrons of the amino nitrogen and the p-orbitals of the nitro group. The LUMO is expected to be a π-antibonding (π*) orbital, with major contributions from the carbonyl (C=O) and nitro (NO₂) groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org While a specific calculated value for this compound is not available in the searched literature, related nitro compounds have been calculated to have HOMO-LUMO gaps in the range of 4-6 eV, suggesting significant reactivity. researchgate.net
Electrostatic Potential and Charge Distribution Mapping
A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the charge distribution of a molecule. avogadro.cc It illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface, which are predictive of its reactive behavior. researchgate.netchemrxiv.org
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These regions, indicating an excess of electron density, would be concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net
Positive Potential (Blue): This region, indicating a deficiency of electron density, would be most prominent around the hydrogen atom of the N-H group. This makes it the primary site for nucleophilic attack and the hydrogen-bond donor site. researchgate.net
Neutral Potential (Green): The ethyl group's hydrocarbon portion would exhibit a relatively neutral electrostatic potential.
The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net
Electron Density Topography and Bonding Analysis
Theoretical examinations of this compound reveal insights into its molecular structure and the nature of its chemical bonds. The introduction of a nitro group to the carbamate structure significantly influences the electron distribution and bond angles. uni-muenchen.de
Dipole Moments and Polarizability Calculations
The dipole moment and polarizability are crucial electronic properties that determine how a molecule interacts with an external electric field. rnlkwc.ac.in The dipole moment is a measure of the separation of positive and negative charges in a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an electric field. rnlkwc.ac.inmdpi.com
Computational methods, such as those available in the AMS (Amsterdam Modeling Suite), can be used to calculate the electric dipole moment and the polarizability tensor of a molecule. scm.com These calculations are typically performed for a specific point on the potential energy surface. scm.com It is known that dipole moments and polarizability values calculated using semiempirical methods are often lower than experimental values and those obtained from non-empirical calculations. researchgate.net However, calculations performed within the same theoretical framework provide a consistent basis for comparing the relative polarizabilities of different compounds. researchgate.net
For this compound, the presence of the highly electronegative nitro group and the carbonyl group is expected to result in a significant molecular dipole moment. Theoretical calculations can provide a quantitative measure of this property.
Table 1: Calculated Dipole Moment and Polarizability Tensor Components
| Property | Calculated Value |
| Dipole Moment (Debye) | Data not available |
| Polarizability (αxx) | Data not available |
| Polarizability (αyy) | Data not available |
| Polarizability (αzz) | Data not available |
| Average Polarizability | Data not available |
| No specific calculated values for this compound were found in the provided search results. This table serves as a template for where such data would be presented. |
Vibrational Spectroscopy Predictions (Theoretical)
Theoretical spectroscopy is a powerful tool for relating predicted molecular structures to experimental observations. ethz.ch Computational methods can simulate infrared (IR) and Raman spectra, providing valuable information about the vibrational modes of a molecule. ethz.chrsc.org
Infrared Spectroscopic Signature Simulations and Normal Mode Analysis
Theoretical IR spectra can be calculated using methods like normal mode analysis based on force fields or quantum chemical calculations. diva-portal.orgnih.gov These simulations provide insights into the vibrational frequencies and intensities of different functional groups within the molecule. uh.edu Normal mode analysis is a technique used to describe the flexible states of a molecule around its equilibrium position. nih.govtaylorfrancis.com
For this compound, the IR spectrum is expected to be characterized by strong absorptions corresponding to the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the NO2 group. uh.edu The C-N stretching vibrations would also provide characteristic bands. uh.edu Computational simulations can help in the precise assignment of these vibrational modes. uh.edu For instance, in related compounds, the C=O stretching vibration shows a very strong IR absorption around 1640 cm⁻¹. uh.edu The scaling of calculated harmonic frequencies, often by factors like 0.960 for A-H stretching and 0.982 for frequencies below 2000 cm⁻¹, is a common practice to improve agreement with experimental data. uh.edu
Table 2: Predicted Infrared Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| N-H Stretch | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available |
| C=O Stretch | ~1640 (by analogy) uh.edu | Strong |
| NO₂ Asymmetric Stretch | Data not available | Strong |
| NO₂ Symmetric Stretch | Data not available | Strong |
| C-N Stretch | Data not available | Medium |
| C-O Stretch | Data not available | Medium |
| Specific predicted frequencies and intensities for this compound are not available in the provided search results. The table illustrates the expected significant vibrational modes. |
Raman Spectroscopic Signature Simulations
Theoretical simulations of Raman spectra can also be performed to complement IR data. rsc.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The conformational behavior of molecules can be studied by analyzing the temperature dependence of Raman spectra. nih.gov
For this compound, the Raman spectrum would likely show strong signals for the symmetric stretching of the nitro group and skeletal vibrations of the carbon chain. The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. Computational methods can predict the Raman active modes and their intensities, aiding in the interpretation of experimental spectra. rsc.org
Table 3: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-H Stretch | Data not available | Medium |
| C=O Stretch | Data not available | Weak/Medium |
| NO₂ Symmetric Stretch | Data not available | Strong |
| C-C Skeletal Stretch | Data not available | Medium |
| Specific predicted frequencies and intensities for this compound are not available in the provided search results. This table illustrates some of the expected significant Raman active modes. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (Computational)
Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of NMR chemical shifts. d-nb.info These predictions are invaluable for structure elucidation and verification. mdpi.com
1H NMR Chemical Shift Calculations
The prediction of ¹H NMR chemical shifts can be achieved with high accuracy using computational approaches. d-nb.infomdpi.com Methods like DFT, often combined with considerations of conformational isomers, can yield mean absolute errors (MAE) of less than 0.2 ppm compared to experimental data. d-nb.info Machine learning algorithms trained on large datasets of experimental and calculated shifts have also emerged as powerful predictive tools. mdpi.comarxiv.org
For this compound, the ¹H NMR spectrum would primarily show signals for the ethyl group protons: a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and the N-nitrocarbamate group. Computational calculations would provide precise predictions for these chemical shifts, aiding in the structural confirmation of the compound.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (Methylene) | Data not available | Quartet |
| -CH₃ (Methyl) | Data not available | Triplet |
| Specific predicted chemical shifts for this compound are not available in the provided search results. The table outlines the expected proton environments and their splitting patterns. |
13C NMR Chemical Shift Calculations
The prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. d-nb.info For this compound, theoretical calculations can provide valuable insights into the electronic environment of each carbon atom. The primary method employed for such calculations is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netconicet.gov.ar
The process begins with the optimization of the molecule's geometry at a chosen level of theory, for instance, using the B3LYP functional with a basis set like 6-311+G(2d,p). researchgate.net Following geometry optimization, the 13C NMR shielding tensors are calculated. To convert the calculated isotropic shielding values (σ_iso) into chemical shifts (δ), a reference standard, typically tetramethylsilane (B1202638) (TMS), is used. The chemical shift is obtained by subtracting the calculated shielding of the target nucleus from the calculated shielding of the reference compound (δ = σ_ref - σ_iso). conicet.gov.ar
For this compound (CH₃CH₂OC(O)NHNO₂), three distinct carbon environments are expected: the methyl (CH₃) carbon, the methylene (CH₂) carbon, and the carbonyl (C=O) carbon. The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts. The carbonyl carbon is expected to be the most deshielded (highest chemical shift) due to the double bond to one oxygen and a single bond to another, as well as its proximity to the nitrocarbamate group. The methylene carbon, being directly attached to an oxygen atom, will be more deshielded than the terminal methyl carbon. libretexts.org
While specific peer-reviewed computational studies detailing the 13C NMR chemical shifts for this compound are not prevalent, calculations for analogous compounds and functional groups allow for reliable predictions. researchgate.netresearchgate.net The accuracy of these predictions can be high, with mean absolute errors often less than 1.2 ppm, especially when conformational isomers are considered. d-nb.info
Table 1: Predicted 13C NMR Chemical Shifts for this compound This table presents illustrative data based on typical chemical shift ranges for the functional groups present in this compound, as specific computational studies for this exact molecule are not publicly available.
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) vs. TMS |
| C1 | Carbonyl (C=O) | 150 - 165 |
| C2 | Methylene (-O-CH₂-) | 60 - 70 |
| C3 | Methyl (-CH₃) | 14 - 20 |
15N NMR Chemical Shift Calculations
Nitrogen-15 (15N) NMR spectroscopy is exceptionally sensitive to the electronic structure of nitrogen-containing compounds. semanticscholar.org Computational chemistry provides indispensable support in assigning 15N NMR spectra, which is particularly useful for molecules like this compound that contain multiple, distinct nitrogen atoms. The chemical shifts for 15N span a very wide range, making theoretical predictions crucial for correct structural assignment. semanticscholar.orgresearchgate.net
Similar to 13C NMR, 15N chemical shifts are typically calculated using the GIAO-DFT method. researchgate.netnih.gov The choice of functional and basis set is critical for achieving high accuracy. semanticscholar.org The calculated isotropic shielding constants are converted to chemical shifts using a reference standard, such as liquid ammonia (B1221849) or nitromethane. semanticscholar.orgresearchgate.net Linear regression analysis correlating experimental and calculated values can further refine the predictions and minimize systematic errors. semanticscholar.org
This compound possesses two different nitrogen centers: the carbamate nitrogen (-NH-) and the nitro group nitrogen (-NO₂). These two environments are expected to have vastly different chemical shifts. The nitro group nitrogen typically appears at a much higher chemical shift (further downfield) compared to the amide-like nitrogen. researchgate.net For related nitrocarbamate structures, experimental 14N NMR has shown the amide nitrogen resonance around -199 ppm and the nitro group resonance around -54 ppm (referenced against an external standard), which falls within typical ranges for these functional groups. researchgate.net Computational studies on other nitramines have shown a strong correlation between the charge on the nitro group and its 15N NMR chemical shift. researchgate.net
Table 2: Predicted 15N NMR Chemical Shifts for this compound This table presents illustrative data based on typical chemical shift ranges for the nitrogen environments in this compound. Specific computational studies for this molecule are not publicly available, but data from analogous compounds provide a reliable estimation. researchgate.netresearchgate.net
| Nitrogen Atom | Functional Group | Predicted Chemical Shift (δ, ppm) vs. CH₃NO₂ |
| N1 | Carbamate (-NH-) | -150 to -180 |
| N2 | Nitro (-NO₂) | -10 to -40 |
Crystal Structure Prediction and Polymorphism (Computational)
Computational methods for crystal structure prediction (CSP) and polymorphism analysis are vital for understanding the solid-state properties of molecular compounds. These techniques explore the potential crystal packing arrangements and identify the most stable forms.
Lattice Energy Minimization and Crystal Packing Analysis
The prediction of a crystal structure begins with a search for possible packing arrangements of a molecule in various crystallographic space groups. This is followed by the crucial step of lattice energy minimization. ucl.ac.uk The lattice energy is the sum of the intermolecular interaction energies between a central molecule and all surrounding molecules in the crystal. This energy is typically calculated as a sum of electrostatic and van der Waals interaction terms. mdpi.com
The electrostatic interactions are often modeled using a distributed multipole analysis derived from a high-level ab initio quantum mechanical calculation of the isolated molecule's charge density. ucl.ac.uk The van der Waals interactions, which include dispersion and repulsion forces, are commonly described using an empirical atom-atom potential, such as the Buckingham potential. ucl.ac.uk The total lattice energy is then minimized with respect to the lattice parameters and the positions and orientations of the molecules in the unit cell. ucl.ac.ukljmu.ac.uk
For this compound, this analysis would reveal the dominant intermolecular forces governing its crystal packing. Key interactions would likely include hydrogen bonds involving the N-H group as a donor and the carbonyl or nitro group oxygens as acceptors. researchgate.net The analysis of molecular electrostatic potential (MEP) surfaces can help rank the hydrogen bond acceptor sites. researchgate.netmdpi.com This detailed analysis of the minimized lattice provides a deep understanding of the stability and structure of the crystal.
Prediction of Polymorphic Forms and Stability
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have significantly different physical properties. Computational CSP methods are instrumental in predicting potential polymorphic forms before they are discovered experimentally. mdpi.com
The computational search for polymorphs involves generating a multitude of plausible crystal structures and minimizing their lattice energies. ucl.ac.uk The result is a crystal energy landscape, which plots the lattice energy of thousands or millions of hypothetical crystal structures. The structures that lie at the local minima on this landscape are the predicted polymorphs.
The relative stability of these predicted polymorphs at 0 K is determined by their lattice energies; the structure with the lowest energy is the most stable predicted form. arxiv.org Computational methods can rank these forms by stability, providing a target for experimental crystallization efforts. While CSP provides the relative energies, it is important to note that the form obtained experimentally can depend on kinetic factors during crystallization. For this compound, a computational study would likely predict several possible polymorphic forms, differing in their hydrogen bonding networks and packing efficiencies.
Table 3: Hypothetical Predicted Polymorphs of this compound This table illustrates a potential outcome of a computational polymorphism study on this compound. No such study has been published, so this data is purely hypothetical.
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | -95.2 | 0.0 |
| Form II | P-1 | -93.8 | +1.4 |
| Form III | P2₁2₁2₁ | -91.5 | +3.7 |
| Form IV | C2/c | -89.9 | +5.3 |
Analytical Methodologies for Characterization and Quantification of Ethyl N Nitrocarbamate
Chromatographic Separation Techniques
Chromatographic separation is a cornerstone of analytical chemistry, enabling the isolation of specific analytes from a mixture. bioanalysis-zone.com The process involves a stationary phase and a mobile phase, with separation occurring based on the differential partitioning of compounds between these two phases. elementlabsolutions.com For ethyl N-nitrocarbamate, both HPLC and GC have proven to be effective separation techniques.
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. scispace.com The development of a robust HPLC method involves the careful selection and optimization of the stationary and mobile phases to achieve the desired resolution and sensitivity. chromatographyonline.com
The choice of stationary phase is critical in HPLC as it dictates the primary mode of interaction with the analyte. sigmaaldrich.com For compounds like this compound, which possess both polar (nitro and carbamate (B1207046) groups) and non-polar (ethyl group) characteristics, reversed-phase chromatography is a common starting point. moravek.com
C18 (Octadecylsilyl) Columns : These are the most widely used reversed-phase columns and are often the first choice for method development. sigmaaldrich.com The non-polar C18 chains interact with the non-polar aspects of the analyte. For this compound, a C18 column would provide retention based on hydrophobic interactions.
Polar-Embedded Columns : To enhance selectivity for polar compounds, polar-embedded stationary phases can be employed. chromforum.org These phases contain polar functional groups (e.g., carbamate, amide) embedded within the alkyl chains. chromforum.org Such a column could offer additional hydrogen bonding interactions with the nitro and carbamate functionalities of this compound, potentially improving separation from other components. chromforum.org
Phenyl Columns : Stationary phases with phenyl groups can provide unique selectivity through pi-pi interactions with the nitro group of this compound.
Naphthyl and Nitro Stationary Phases : For analytes containing nitroaromatic structures, stationary phases like naphthyl and nitro have demonstrated high retention and separation performance. chromatographyonline.com While this compound is not aromatic, the nitro group may still exhibit favorable interactions with these phases. chromatographyonline.com
The optimization of the stationary phase involves considering particle size (smaller particles generally lead to higher efficiency) and pore size. sigmaaldrich.com Fully porous particles are often preferred to maximize loadability and sensitivity. sigmaaldrich.com
Table 1: Potential HPLC Stationary Phases for this compound Analysis
| Stationary Phase Type | Primary Interaction Mechanism | Potential Advantage for this compound |
| C18 (Octadecylsilyl) | Hydrophobic | Good general-purpose retention. sigmaaldrich.com |
| Polar-Embedded (e.g., Carbamate) | Hydrophobic & Hydrogen Bonding | Enhanced selectivity for polar functional groups. chromforum.org |
| Phenyl | Hydrophobic & Pi-Pi Interactions | Unique selectivity based on nitro group interaction. |
| Nitro | Dipole-dipole & Pi-Pi Interactions | High retention for nitro-containing compounds. chromatographyonline.com |
The mobile phase composition is a powerful tool for controlling retention and selectivity in HPLC. chromatographyonline.com In reversed-phase chromatography, the mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. moravek.comnih.gov
Solvent Ratio (Isocratic vs. Gradient Elution) : For simple mixtures, an isocratic elution with a constant solvent ratio may suffice. mastelf.com However, for more complex samples, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all components. mastelf.com
pH Control : The pH of the mobile phase can significantly impact the retention of ionizable compounds. moravek.com While this compound itself is not strongly acidic or basic, controlling the pH can be crucial for suppressing the ionization of other matrix components, thereby improving peak shape and resolution. chromatographyonline.com Buffers like phosphate (B84403) or acetate (B1210297) are commonly used to maintain a constant pH. moravek.com
Additives : The addition of small amounts of acids, such as formic acid or trifluoroacetic acid, can improve peak shape and are compatible with mass spectrometry (MS) detection. sielc.com
The optimization process often involves systematically varying the solvent ratio and pH to find the "sweet spot" for the best resolution. mastelf.com Temperature is another parameter that can be adjusted; higher temperatures decrease mobile phase viscosity and can alter selectivity. nih.govmastelf.com
Table 2: HPLC Mobile Phase Optimization Parameters
| Parameter | Effect on Separation | Typical Starting Conditions for this compound |
| Organic Solvent (e.g., Acetonitrile, Methanol) | Adjusts retention time; higher organic content leads to faster elution in reversed-phase. moravek.com | Acetonitrile/Water mixture. researchgate.net |
| pH | Affects the ionization state and retention of acidic/basic analytes and matrix components. moravek.com | Buffered to a pH where analytes of interest are in a single form. |
| Buffer | Maintains a stable pH for reproducible separations. moravek.com | Phosphate or acetate buffer. moravek.com |
| Flow Rate | Influences analysis time and efficiency. | 1.0 mL/min. researchgate.net |
| Temperature | Affects viscosity and selectivity. mastelf.com | Ambient or slightly elevated (e.g., 30-40 °C). nih.gov |
GC is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound may require derivatization to improve its volatility and thermal stability, the development of a GC method involves careful consideration of the column, temperature program, and any necessary derivatization steps. researchgate.net
The GC column is where the separation of analytes occurs. The choice of stationary phase and column dimensions is critical for achieving the desired separation. restek.com
Column Polarity : The principle of "like dissolves like" is a good starting point. For a compound with some polarity like this compound, a mid-polarity column may be suitable. However, often a general-purpose non-polar column, such as one with a poly(dimethyl siloxane) phase (e.g., DB-1, HP-1), can be used, where analytes are separated primarily by their boiling points. sigmaaldrich.com For enhanced selectivity based on polarity, phases with a higher percentage of phenyl substitution (e.g., 5% diphenyl/95% dimethyl siloxane) can be used. sigmaaldrich.com
Column Dimensions : Column length, internal diameter, and film thickness all affect efficiency and sample capacity. Longer columns provide higher resolution but longer analysis times. restek.com
Temperature Programming : In GC, the oven temperature is often programmed to increase during the analysis. elementlabsolutions.com This allows for the separation of compounds with a wide range of boiling points. elementlabsolutions.com A typical temperature program starts at a relatively low temperature to resolve the more volatile compounds and then ramps up to elute the less volatile components. elementlabsolutions.com An optimal temperature program rate is often estimated to be around 10°C per column hold-up time. elementlabsolutions.com
Table 3: Typical GC Column and Temperature Program Parameters
| Parameter | Description | Example for Volatile Organics |
| Column | ||
| Stationary Phase | The coating inside the column that interacts with the analytes. | 5% Phenyl-methylpolysiloxane |
| Length | Affects resolution and analysis time. | 30 m |
| Internal Diameter | Influences efficiency and sample capacity. | 0.25 mm |
| Film Thickness | Affects retention and resolution. | 0.25 µm |
| Temperature Program | ||
| Initial Temperature | The starting temperature of the oven. | 40 °C. perkinelmer.com |
| Initial Hold Time | Time the oven is held at the initial temperature. | 1-2 min |
| Ramp Rate(s) | The rate at which the oven temperature is increased. | 10-20 °C/min. perkinelmer.com |
| Final Temperature | The upper temperature of the program. | 220-280 °C. sigmaaldrich.comperkinelmer.com |
| Final Hold Time | Time the oven is held at the final temperature. | 3-5 min |
Derivatization is a chemical modification of an analyte to make it more suitable for GC analysis. research-solution.comresearchgate.net This is often done to increase volatility, improve thermal stability, or enhance detector response. researchgate.net For compounds containing active hydrogens, such as the N-H in the carbamate group of this compound, derivatization is often necessary. sigmaaldrich.com
Silylation : This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS-derivative of this compound would be more volatile and thermally stable. A study on the related compound, ethyl carbamate, successfully used BSTFA for silylation prior to GC-MS analysis. nih.gov
Alkylation : This involves replacing an active hydrogen with an alkyl group. research-solution.com While less common for carbamates than silylation, it is a potential strategy.
Acylation : This process introduces an acyl group and is another method to derivatize active hydrogens. research-solution.com
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete reaction and avoid the formation of byproducts. sigmaaldrich.com For instance, in the derivatization of ethyl carbamate, reaction conditions of 80°C for 30 minutes were found to be optimal. nih.gov
Table 4: Common Derivatization Strategies for GC Analysis
| Derivatization Method | Reagent Example | Functional Group Targeted | Advantage |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). sigmaaldrich.com | -NH, -OH, -COOH. sigmaaldrich.com | Increases volatility and thermal stability. researchgate.net |
| Alkylation | Boron trifluoride-methanol. research-solution.com | -COOH, -OH, -NH. research-solution.comcolostate.edu | Protects active hydrogens. research-solution.com |
| Acylation | Pentafluorobenzyl bromide (PFBBr). research-solution.com | -OH, -NH, phenols, carboxylic acids. research-solution.com | Can enhance electron capture detection. |
Capillary Electrophoresis (CE) for this compound Analysis
Capillary electrophoresis (CE) is a powerful analytical technique that separates components based on their electrophoretic mobility in an electric field. sebia.comdiva-portal.org This method is particularly effective for charged molecules. sebia.com The separation occurs in a narrow capillary tube filled with a background electrolyte (BGE), and the steady flow profile in CE often results in high-resolution peaks compared to other liquid-phase separation techniques. sebia.com
Despite the high efficiency of CE for a wide range of analytes, its specific application to the analysis of this compound is not extensively documented in publicly available scientific literature. As a neutral, relatively small organic molecule, its analysis by standard Capillary Zone Electrophoresis (CZE) would be challenging without methods to induce a charge, such as through micellar electrokinetic chromatography (MEKC) or complexation. However, no studies detailing such specific method development for this compound have been reported.
Spectroscopic Detection and Identification Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. Techniques such as Mass Spectrometry (MS) and UV-Visible Spectroscopy provide critical information on the molecular weight, fragmentation patterns, and electronic transitions of molecules like this compound.
Mass spectrometry is a primary tool for determining the molecular weight and structure of compounds. researchgate.net In recent years, it has been used to characterize various energetic materials, including other nitrocarbamates. researchgate.netuni-muenchen.de
The choice of ionization technique is crucial for successful mass spectrometric analysis.
Electron Impact (EI): This is a hard ionization technique that bombards the sample with high-energy electrons, typically 70 eV. bitesizebio.com It is well-suited for volatile and thermally stable small molecules. bitesizebio.comacdlabs.com Due to the high energy involved, EI often leads to extensive fragmentation, which provides a detailed "fingerprint" of the molecule that is useful for structural identification. acdlabs.com This technique has been successfully applied to the analysis of various carbamates. orientjchem.org
Electrospray Ionization (ESI): ESI is a soft ionization technique where ions are generated from a fine spray of liquid at atmospheric pressure. bitesizebio.com It is ideal for polar molecules and large biomolecules, as it typically produces minimal fragmentation, often showing the protonated molecule [M+H]+ or other adducts. bitesizebio.comuni.lu
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte molecules. acdlabs.com It is suitable for a wide range of compounds, including less polar molecules that are not easily ionized by ESI. acdlabs.comnih.gov
While EI has been historically used for similar compounds, specific, detailed studies on the application of ESI and APCI for this compound are not widely reported in the literature.
The fragmentation pattern of a compound in a mass spectrometer is key to elucidating its structure. Under Electron Impact (EI) ionization, N-nitrocarbamates exhibit characteristic fragmentation pathways. The mass spectrum of this compound is defined by several key cleavage events.
A significant fragmentation pathway involves the cleavage of the C-O bond, leading to the loss of the ethoxy group (-OCH2CH3). Another primary fragmentation is the loss of the nitro group (-NO2). A McLafferty-type rearrangement is also possible, which is a common fragmentation pattern for compounds containing a carbonyl group. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles and predicted data, as detailed experimental spectra are not widely published.
| m/z (mass/charge ratio) | Predicted Ion/Fragment | Possible Fragmentation Pathway |
|---|---|---|
| 134 | [C3H6N2O4]+ | Molecular Ion (M+) |
| 104 | [CH2N2O2]+ | Loss of C2H2O |
| 89 | [C2H5NO2]+ | Loss of -NO2 group |
| 74 | [C2H4NO2]+ | Rearrangement and loss of C2H2 |
Data sourced from general fragmentation patterns and compound predictions. uni.lulibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.edu This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions of the same nominal mass (e.g., CO+, N2+, and C2H4+ all have a nominal mass of 28 but distinct exact masses). mdpi.com
While HRMS is a powerful tool for confirming the identity of novel compounds and analyzing complex mixtures, specific studies employing HRMS for the detailed analysis of this compound are not found in the surveyed literature. mdpi.comnih.gov The potential application would be to confirm the elemental composition C3H6N2O4 with high confidence.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. upi.edu It is a valuable tool for detecting and quantifying compounds containing chromophores—functional groups that absorb UV or visible light. units.it
The nitro group (-NO2) and the carbamate carbonyl group (C=O) in this compound act as chromophores. The absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for identification and quantification based on the Beer-Lambert Law. upi.edu Early studies on N-nitrocarbamates have documented their UV absorption properties.
Table 2: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Solvent |
|---|---|---|
| λmax (Wavelength of Max Absorbance) | 262 nm | Not Specified |
Data sourced from historical studies on N-nitrocarbamates.
The intensity of the absorption is directly proportional to the concentration of the compound, allowing for quantitative analysis. oecd.org
2
The accurate characterization and quantification of this compound rely on a suite of sophisticated analytical methodologies. Spectroscopic techniques are fundamental for elucidating its molecular structure and for quantitative measurements, while electrochemical methods offer sensitive detection capabilities.
2 Quantitative Analysis and Calibration
For the precise quantification of this compound, analytical methods must be calibrated using standards of known concentration. A calibration curve is constructed by measuring the analytical signal (e.g., absorbance or peak area) of several standard solutions and plotting this signal against their corresponding concentrations. This curve then serves as a reference to determine the concentration of the analyte in an unknown sample.
While specific validated quantitative methods for this compound are not extensively detailed in readily available literature, the principles can be inferred from methodologies established for the closely related compound, ethyl carbamate. For instance, gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantification of ethyl carbamate in various matrices. d-nb.info In such methods, a calibration curve is typically generated by injecting a series of standard solutions with known concentrations, often ranging from the low µg/L to mg/L level. nih.gov
To improve accuracy and precision, an internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample, is often added to both the calibration standards and the samples. For ethyl carbamate analysis, deuterated ethyl carbamate (d5-ethyl carbamate) or propyl carbamate are common internal standards. pineresearch.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to construct the calibration curve. This approach corrects for variations in sample preparation and instrument response. The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), should be close to 1.000 to ensure a reliable quantitative relationship.
Role of Ethyl N Nitrocarbamate in Organic Synthesis and Chemical Transformations
Ethyl N-nitrocarbamate as a Precursor for Nitrogen-Containing Compounds
This compound is primarily synthesized by the nitration of ethyl carbamate (B1207046). This process typically involves the use of nitrating agents such as a mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu The resulting N-nitrocarbamate is a key intermediate for the introduction of nitrogen functionalities into organic molecules.
While N-nitrocarbamates are themselves nitro compounds, their direct application as precursors for the synthesis of other, different nitro compounds or as a source for generating nitroalkenes is not extensively documented in the scientific literature. The synthesis of nitroalkenes is more commonly achieved through methods such as the cross-metathesis of simple aliphatic nitro compounds with alkenes or through the nitration of α,β-unsaturated esters derived from ketones. organic-chemistry.orgnih.gov Organic nitro compounds can also serve as nitrite (B80452) donors in certain reactions, a reactivity that depends on the molecular structure, such as in allylic nitro compounds where the nitro group is susceptible to nucleophilic substitution. nih.gov
The nitro group is a versatile functional group in organic synthesis, in part because it can be readily reduced to an amine. researchgate.netmasterorganicchemistry.com This transformation is a cornerstone of synthetic chemistry for producing primary amines from nitroalkanes. researchgate.net The reduction of the N-nitro group in N-nitrocarbamates can lead to the formation of various nitrogen-containing functional groups.
One significant application is the use of N-nitrocarbamates as intermediates in the synthesis of N-nitroamines (nitramines). bu.edu The N-nitrocarbamate can undergo ammonolysis, for instance, by treatment with gaseous ammonia (B1221849) in an ethereal solution, to yield the ammonium (B1175870) salt of the corresponding nitroamine. bu.edu These nitroamines can then be subjected to reduction to furnish the corresponding amines.
Furthermore, the reduction of N-nitrocarbamates can also yield N-nitrosocarbamates, which are valuable reagents in their own right. researchgate.net The general reduction of nitro compounds to amines is a well-established transformation that can be achieved using various reducing agents. organic-chemistry.org This suggests that the nitro group of this compound can be reduced to the corresponding primary amine functionality, which would result in the formation of ethyl carbamate.
Table 1: Examples of Reduction Products from Nitro Compounds
| Starting Material | Reducing Agent(s) | Product | Reference |
| Aromatic Nitro Compounds | HSiCl₃ / Tertiary Amine | Anilines | organic-chemistry.org |
| Aromatic Nitro Compounds | Pd/C / PMHS, KF (aq) | Anilines | organic-chemistry.org |
| Aliphatic Nitro Compounds | Pd/C / Triethylsilane | Hydroxylamines | organic-chemistry.org |
| Nitroarenes | Zinc / Ammonium Chloride | N-Arylhydroxylamines | organic-chemistry.org |
Derivatives of this compound have proven to be valuable precursors for the synthesis of nitrogen-containing heterocyclic systems, particularly azines like pyridine (B92270) derivatives. A notable example is the synthesis of aminopyridines. For instance, ethyl N-(3-pyridyl) carbamate can be nitrated to yield ethyl N-[3-(2-nitropyridyl)] carbamate. bu.edu This nitrated intermediate can then be hydrolyzed to produce 2-nitro-3-aminopyridine. bu.edu Subsequent reduction of this compound leads to the formation of 2,3-diaminopyridine, a functionalized azine. bu.edu
Nitroalkenes, in general, are highly reactive precursors for the synthesis of a wide array of heterocyclic compounds, including three- to six-membered rings containing nitrogen, oxygen, or sulfur. rsc.orgrsc.org They participate in reactions such as Michael additions, cycloadditions, and various cascade reactions to form heterocycles like isoxazolines, piperidines, and quinolines. organic-chemistry.orgrsc.org Reductive cyclization of ω-nitroalkenes is another powerful method for synthesizing saturated N-heterocycles. researchgate.net
N-nitrocarbamates as Reactive Intermediates in Multi-Component Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates structural features of each starting material. nih.gov While various nitrogen-containing compounds are utilized in MCRs, the specific role of N-nitrocarbamates as reactive intermediates in such reactions is not well-documented in the available literature. MCRs often involve intermediates like imines or zwitterions, but the participation of the N-nitrocarbamate functionality in these complex reaction cascades has not been a prominent focus of reported research. nih.gov
Applications as a Nitrogen Source or Activating Agent in Organic Reactions
The nitro group is strongly electron-withdrawing, which can influence the reactivity of the molecule. wikipedia.org This property can render adjacent atoms more susceptible to nucleophilic attack. In the context of N-nitrocarbamates, this electronic effect can activate the carbamate moiety towards certain transformations. For instance, the introduction of a nitro group at the N-3 position of a uridine (B1682114) derivative was used to reduce the nucleophilicity of an adjacent oxygen atom, thereby favoring an intermolecular SN2 reaction over an intramolecular cyclization. researchgate.net
While not a direct nitrating agent in the same way as nitric acid or ethyl nitrate (B79036), this compound contains a transferable nitro group. N-nitrocarbamates have been employed as intermediates in the synthesis of N-nitroamines, effectively acting as a source of a nitroamine group. bu.edu The versatility of the nitro group allows it to be a precursor for a wide range of other nitrogen-containing functionalities through reduction, making nitroaromatic compounds, for example, valuable and readily available nitrogen sources in synthesis. researchgate.net
Functionalization of Polymeric Materials Using this compound
The modification of polymer surfaces is a crucial field for enhancing properties like hydrophilicity, adhesion, and biocompatibility for various applications. researchgate.net Techniques for polymer surface modification are diverse and include methods like plasma treatment, UV-assisted grafting, and chemical reactions to introduce new functional groups. researchgate.netmdpi.com For example, grafting of monomers like ethyl acrylate (B77674) onto natural polymers such as chitosan (B1678972) has been explored to alter their properties. iosrjournals.org However, the specific use of this compound for the functionalization of polymeric materials is not described in the surveyed scientific literature.
Design and Synthesis of Novel Reagents Incorporating the N-nitrocarbamate Moiety
The N-nitrocarbamate moiety is a versatile functional group utilized in the design of novel reagents for various applications in organic synthesis and materials science. Its incorporation into molecular structures is often aimed at creating energetic materials, developing new synthetic intermediates, or designing potential agrochemicals. The design strategy typically involves attaching the N-nitrocarbamate group to different molecular backbones—aliphatic, aromatic, or heterocyclic—to modulate the reactivity and properties of the resulting compound.
A primary area of focus has been the development of energetic materials, where the N-nitrocarbamate group serves as an "explosophore" researchgate.net. Researchers have introduced a synthesis strategy for energetic carbamates and nitrocarbamates starting from readily available polynitroalcohols researchgate.netuni-muenchen.de. This approach is considered a significant advancement as it avoids the use of highly toxic phosgene (B1210022), which was a component in previous synthesis routes uni-muenchen.de.
Another design application involves creating intermediates for synthesizing other complex molecules. For instance, N-nitrocarbamates have historically been used as intermediates in the synthesis of N-nitroamines bu.edu. More recently, research has shown their role as adducts in cascade reactions. For example, the reaction of α-amido sulfones with nitro ketals yields a nitrocarbamate adduct, which is then used to prepare N-alkoxycarbonyl-2,5-disubstituted pyrroles rsc.org. Furthermore, N-nitro acid amide derivatives have been synthesized and evaluated as potential lead compounds for herbicides, demonstrating the moiety's utility in agrochemical design scispace.com.
The synthesis of these novel reagents generally begins with the formation of a carbamate precursor, which is subsequently nitrated. A common method for preparing the carbamate involves treating an amine with ethyl chloroformate in the presence of a base like aqueous sodium hydroxide (B78521) bu.edu. An advanced, one-step synthesis of the carbamate moiety uses the commercially available reagent chlorosulfonyl isocyanate (CSI), which is noted for its high reactivity, fast reaction times, and high yields at low temperatures researchgate.netuni-muenchen.de.
The crucial step of nitration is typically achieved using potent nitrating agents. A mixture of fuming nitric acid and acetic anhydride is frequently employed to convert carbamates into their corresponding N-nitrocarbamates bu.edu. It has been observed that using acetic anhydride as a dehydrating agent allows for complete nitration with a smaller excess of nitric acid compared to using nitric acid alone bu.edu. Alternatively, a mixed acid solution of anhydrous nitric acid and sulfuric acid is also effective for the nitration of carbamates to yield nitrocarbamates researchgate.netuni-muenchen.de. In the development of potential herbicides, trisubstituted phenyl-nitramines, key intermediates, were synthesized with high yields using acetyl nitric acid ester scispace.com.
The table below summarizes various synthetic approaches for novel reagents incorporating the N-nitrocarbamate moiety.
| Precursor(s) | Reagents and Conditions | Resulting N-nitrocarbamate Moiety/Reagent | Intended Application/Use |
| Amine and Ethyl chloroformate | 1. Aqueous Sodium Hydroxide2. Fuming Nitric Acid, Acetic Anhydride | This compound derivatives | Intermediates for N-nitroamine synthesis bu.edu |
| Polynitroalcohols (e.g., 1,1,1-trinitropropan-2-ol) | 1. Chlorosulfonyl isocyanate (CSI)2. Anhydrous Nitric Acid, Sulfuric Acid | Primary nitrocarbamates (e.g., 1,1,1-trinitroprop-2-yl nitrocarbamate) researchgate.net | Energetic materials and high-density oxidizers researchgate.netuni-muenchen.de |
| α-amido sulfone and nitro ketal | KF on Alumina | Nitrocarbamate adduct | Intermediate for the synthesis of N-alkoxycarbonyl-2,5-disubstituted pyrroles rsc.org |
| Trisubstituted phenyl-amine | Acetyl nitric acid ester | Trisubstituted phenyl-nitramines (intermediate) | Synthesis of N-nitro acid amide derivatives as potential herbicides scispace.com |
| Ethyl N-(2,4,6-trimethylphenyl) carbamate | Fuming Nitric Acid, Acetic Anhydride | Ethyl N-nitro-N-(3,5-dinitro-2,4,6-trimethylphenyl) carbamate | Aromatic N-nitrocarbamate synthesis bu.edu |
Information regarding the environmental abiotic transformation of this compound is not available in the searched sources.
Extensive searches for scientific literature detailing the environmental abiotic transformation of this compound did not yield specific studies on its photolytic degradation, chemical hydrolysis, or oxidative transformation pathways. The provided outline requires detailed research findings and data tables for these specific processes, which are not present in the available search results for this particular chemical compound.
The search results did contain information on related but distinct compounds, such as ethyl N-nitro-N-isopropyl carbamate, ethyl N-phenylcarbamate, and various other carbamate esters. However, in strict adherence to the user's instructions to focus solely on this compound, this information cannot be used to populate the requested article sections.
Consequently, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the specified sections and subsections concerning this compound.
Environmental Abiotic Transformation Studies of Ethyl N Nitrocarbamate
Oxidative Transformation Pathways
Reaction with Environmentally Relevant Oxidants (e.g., Hydroxyl Radicals, Ozone)
The reaction of ethyl N-nitrocarbamate with environmentally significant oxidants like hydroxyl radicals (•OH) and ozone (O₃) is a primary pathway for its abiotic degradation in the atmosphere and aquatic environments.
Ozone (O₃): Ozone is another important oxidant, particularly in the atmosphere and during water treatment processes. The reactivity of organic compounds with ozone is largely dependent on their chemical structure. Compounds with electron-rich moieties, such as double bonds, are typically more susceptible to ozonolysis. While the nitrocarbamate group is electron-withdrawing, the potential for reaction with ozone cannot be entirely dismissed, especially under specific environmental conditions or during ozonation-based water treatment. Research on other nitroaromatic compounds indicates a generally low reactivity with ozone at typical environmental pH levels. However, at higher pH, the reaction may be more significant.
The table below presents reaction rate constants for hydroxyl radicals with compounds structurally related to this compound to provide a comparative perspective on its potential reactivity.
| Compound | Oxidant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Nitrobenzene | •OH | 3.0 x 10⁹ | |
| 2,4-Dinitrotoluene | •OH | 1.1 x 10⁸ | |
| N-Nitrosodimethylamine (NDMA) | •OH | 4.3 x 10⁸ | - |
Advanced Oxidation Processes (AOPs) for Abiotic Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals. Given the high reactivity of hydroxyl radicals, AOPs are expected to be effective in degrading this compound.
Common AOPs include:
O₃/H₂O₂: The combination of ozone and hydrogen peroxide generates hydroxyl radicals, enhancing the oxidative power of the treatment process.
UV/H₂O₂: Ultraviolet photolysis of hydrogen peroxide produces hydroxyl radicals.
UV/O₃: This process involves the photolysis of ozone to generate hydrogen peroxide, which then reacts with ozone to form hydroxyl radicals.
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation.
The degradation of nitroaromatic compounds through AOPs has been demonstrated to be an effective treatment method. The process typically leads to the hydroxylation of the aromatic ring (if present) and cleavage of the nitro group, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen species. While specific studies on the AOP-mediated degradation of this compound are not available, the general principles suggest it would be a viable method for its removal from contaminated water sources. The efficiency of degradation would depend on factors such as the specific AOP employed, pH, temperature, and the presence of other water constituents that may act as radical scavengers.
Sorption and Desorption Behavior on Abiotic Environmental Matrices
The mobility and bioavailability of this compound in the environment are significantly influenced by its sorption and desorption behavior on various abiotic matrices, including soil minerals, clays, sediments, and organic matter.
Interaction with Soil Minerals and Clay Surfaces
The interaction of organic compounds with soil minerals and clay surfaces is governed by a variety of mechanisms, including van der Waals forces, hydrogen bonding, ion exchange, and hydrophobic interactions. For nitroaromatic compounds, specific interactions such as π-π electron donor-acceptor (EDA) interactions between the nitro group and the mineral surface can also be significant.
The sorption of nitroaromatic compounds to clay minerals has been shown to be influenced by the type of exchangeable cations present on the clay surface. For instance, clays saturated with potassium (K⁺) or ammonium (B1175870) (NH₄⁺) ions tend to exhibit higher adsorption capacities for nitroaromatics compared to those saturated with sodium (Na⁺) or calcium (Ca²⁺). This is attributed to the ability of K⁺ and NH₄⁺ to form stronger EDA complexes with the nitroaromatic compounds. The affinity of clays for nitroaromatic compounds generally follows the order: montmorillonite > illite > kaolinite.
Given the presence of the polar nitro and carbamate (B1207046) groups, this compound is expected to interact with the surfaces of soil minerals and clays. The extent of this interaction will depend on the specific mineralogy of the soil, its cation exchange capacity, and the types of exchangeable cations present.
Adsorption on Sediments and Organic Matter Components
Studies on nitroaromatic compounds have demonstrated that soil organic matter is often the dominant factor controlling their sorption in natural soils, with sorption to clay minerals being less significant in comparison. The polarity and aromaticity of the soil organic matter can also play a crucial role in the sorption process. The presence of aromatic structures within the organic matter can facilitate π-π EDA interactions with the nitro group of the contaminant.
The table below provides sorption coefficient (Kd) values for related nitroaromatic compounds on different sorbents to illustrate the potential range of sorption for this compound.
| Compound | Sorbent | Sorption Coefficient (Kd) (L/kg) | Reference |
|---|---|---|---|
| Nitrobenzene | Soil (0.8% organic carbon) | 1.3 | bu.edu |
| 2,4-Dinitrotoluene | Soil (0.8% organic carbon) | 6.8 | bu.edu |
| Trinitrotoluene (TNT) | Montmorillonite (K⁺-saturated) | up to 60,000 |
Volatilization Potential and Air-Water Exchange Properties (Theoretical and Experimental)
The volatilization potential of a chemical from water to the atmosphere is primarily determined by its Henry's Law constant (H) and its vapor pressure. The Henry's Law constant represents the partitioning of a compound between the air and water phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to move from the aqueous phase to the gas phase.
The table below presents Henry's Law constants for several organic nitrogen compounds to provide a basis for estimating the volatilization potential of this compound.
| Compound | Henry's Law Constant (H) (Pa m³/mol) at 298 K | Reference |
|---|---|---|
| Nitrobenzene | 0.14 | acs.org |
| Nitromethane | 0.47 | acs.org |
| N-Nitrosodimethylamine (NDMA) | 7.6 x 10⁻⁴ | - |
| Ethyl nitrate (B79036) | 12.2 | nih.gov |
Based on the data for analogous compounds, it is anticipated that this compound will have a limited to moderate volatilization potential from water surfaces. Its partitioning behavior will be a key factor in determining its distribution across different environmental compartments.
Computational Chemistry and Molecular Modeling Applications in Ethyl N Nitrocarbamate Research
Development and Validation of Molecular Mechanics Force Fields
Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds, which are treated as springs. The energy of the system is calculated using a set of potential energy functions known as a force field. A well-parameterized force field is crucial for accurately simulating the behavior of molecules.
For nitro compounds like Ethyl N-nitrocarbamate, developing a reliable force field presents unique challenges due to the complex electronic nature of the nitro group (-NO2). Researchers have developed specific parameters for nitroalkanes and nitroarenes within widely used force fields like CHARMM and COMPASS. researchgate.netdtic.mil The process typically involves:
Parameter Derivation: Initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) are derived from high-level quantum mechanical (QM) calculations (e.g., using Density Functional Theory or ab initio methods) on smaller, representative molecules. dtic.milresearchgate.net
Non-bonded Term Optimization: Non-bonded parameters are often adjusted to reproduce experimental bulk properties, such as the density and heat of vaporization of related liquids like nitropropane. researchgate.net
Validation: The force field is then validated by comparing the results of molecular dynamics simulations against a range of experimental data and QM calculations. This can include conformational energies, vibrational frequencies, and condensed-phase properties. researchgate.netdtic.mil
While a specific, publicly documented force field exclusively for this compound is not readily found, parameters for its constituent functional groups (alkanes, esters, nitroamines) exist within established force fields. For a dedicated study, researchers would typically validate and potentially re-parameterize these existing force fields to ensure they accurately reproduce the known properties of this compound or closely related molecules.
Illustrative Table: Typical Force Field Parameters for a Carbamate (B1207046) Linkage This table presents a hypothetical set of parameters that would be defined in a force field for the core structure of this compound. Actual values would be derived from detailed quantum mechanical calculations.
| Parameter Type | Atoms Involved | Value | Unit |
| Bond Stretch (k_b) | C-N | 350 | kcal mol⁻¹ Å⁻² |
| Bond Stretch (r_eq) | C-N | 1.35 | Å |
| Angle Bend (k_θ) | O=C-N | 60 | kcal mol⁻¹ rad⁻² |
| Angle Bend (θ_eq) | O=C-N | 125 | Degrees |
| Dihedral (V_n) | C-O-C-N | 1.5 | kcal mol⁻¹ |
| Dihedral (n) | C-O-C-N | 2 | - |
| Dihedral (γ) | C-O-C-N | 180 | Degrees |
Reaction Mechanism Elucidation Using Advanced Computational Methods
Understanding the decomposition pathways of energetic materials is critical for assessing their stability and performance. Computational chemistry provides a powerful lens through which to view these complex chemical transformations.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
The thermal decomposition of carbamates often proceeds through concerted mechanisms involving cyclic transition states. researchgate.net To study such reactions for this compound, Density Functional Theory (DFT) is a commonly employed method. The process involves:
Locating Stationary Points: The geometries of the reactant (this compound) and the expected products are optimized to find their minimum energy structures on the potential energy surface.
Transition State (TS) Search: A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Various algorithms are used to locate this TS structure, which connects the reactants to the products.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states. The IRC calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions, ensuring it leads to the intended product and reactant.
For a molecule like this compound, potential decomposition pathways could include the elimination of ethylene (B1197577) and the formation of N-nitrocarbamic acid, or the homolytic cleavage of the N-NO2 bond. Each of these potential pathways would be investigated using the TS search and IRC analysis workflow.
Free Energy Profiles of Reactions and Kinetic Predictions
Once the transition states are located and verified, the kinetic parameters of the reaction can be predicted using Transition State Theory (TST). The key is to calculate the activation energy (ΔE‡) and, more accurately, the Gibbs free energy of activation (ΔG‡).
The Gibbs free energy of activation includes enthalpic and entropic contributions and is calculated as the difference in Gibbs free energy between the transition state and the reactants. From ΔG‡, the reaction rate constant (k) can be estimated using the Eyring equation:
k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)
where:
κ is the transmission coefficient (often assumed to be 1)
k_B is the Boltzmann constant
T is the temperature
h is the Planck constant
R is the ideal gas constant
By calculating the free energy profiles for competing reaction pathways, researchers can predict which decomposition mechanism is kinetically favored under different temperature conditions.
Illustrative Table: Calculated Kinetic Data for a Hypothetical Decomposition Pathway of this compound This table shows the type of data that would be generated from a DFT study on a reaction mechanism.
| Parameter | Pathway A: C-N Cleavage | Pathway B: N-N Cleavage | Unit |
| Electronic Energy of Activation (ΔE‡) | 42.5 | 38.0 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 41.8 | 37.4 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 55.2 | 50.1 | kcal/mol |
| Predicted Rate Constant (k at 400 K) | 1.2 x 10⁻³ | 3.5 x 10⁻² | s⁻¹ |
Solvent Effects Modeling on Reactivity, Stability, and Conformation
Reactions and molecular properties can be significantly influenced by the presence of a solvent. Computational models can account for these effects in two primary ways:
Explicit Solvent Models: Individual solvent molecules are included in the simulation box along with the solute (this compound). This approach is computationally expensive but provides the most detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Implicit Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) and its variants are common examples. This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy. scribd.com
For this compound, solvent models would be used to study how different media affect its conformational preferences, the stability of decomposition intermediates, and the energy barriers of reaction pathways. For example, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating a particular reaction compared to its rate in the gas phase or in a nonpolar solvent. A study on related nitro compounds used the Integral Equation Formalism variant of PCM (IEFPCM) to model reactions in DMSO. dtic.mil
Molecular Dynamics Simulations for Conformational Sampling and Solvation Dynamics
While quantum mechanical methods are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations using the force fields described in section 8.1 are better suited for exploring the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Applications of MD for this compound research include:
Conformational Sampling: this compound has several rotatable bonds. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them, providing a picture of the molecule's flexibility.
Solvation Dynamics: By simulating this compound in a box of explicit solvent molecules (e.g., water), MD can be used to study the structure of the solvation shell around the molecule. This includes calculating radial distribution functions to understand how solvent molecules arrange themselves around different parts of the solute and analyzing the dynamics of hydrogen bonds.
Condensed-Phase Properties: For larger systems, MD can be used to simulate the bulk properties of liquid or solid this compound, predicting properties like density, heat capacity, and diffusion coefficients. Such simulations are common for studying energetic materials like RDX and HMX. researchgate.netnih.gov
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Properties of this compound Derivatives
Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in chemistry for accelerating the discovery and characterization of new molecules. Instead of relying solely on first-principles calculations, ML models learn from existing data to make rapid predictions.
For this compound and its derivatives, ML could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a molecule's chemical structure (represented by numerical descriptors) and a specific property, such as its thermal stability or explosive sensitivity. nih.govuni-muenchen.de To build a QSAR model for nitrocarbamates, a dataset of various derivatives with known properties would be compiled. Molecular descriptors (e.g., electronic, topological, steric) would be calculated for each molecule. An ML algorithm (such as multiple linear regression, random forest, or a neural network) would then be trained to find the correlation between the descriptors and the property of interest. nih.gov
Property Prediction: Once trained, the QSAR model could be used to rapidly predict the properties of new, unsynthesized this compound derivatives. This allows for the virtual screening of thousands of potential candidates to identify those with the most promising characteristics before committing to expensive and time-consuming laboratory synthesis.
Force Field Development: ML is also being used to develop next-generation force fields. By training on vast datasets of quantum mechanical energies and forces, graph neural networks can learn to assign force field parameters automatically, potentially offering greater accuracy and transferability than traditional methods. aimspress.com
While specific ML models for this compound are not yet prevalent in the literature, the methodologies developed for other classes of compounds, such as nitroaromatic mutagens and antitubercular nitrofurans, demonstrate the significant potential of this approach for designing future energetic materials with tailored properties. nih.gov
Emerging Research Frontiers and Future Perspectives on Ethyl N Nitrocarbamate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery
The synthesis and screening of novel compounds, including derivatives of Ethyl N-nitrocarbamate, are being revolutionized by the integration of flow chemistry and automated synthesis platforms. These technologies enable high-throughput experimentation, which significantly accelerates the discovery of new molecules and the optimization of reaction conditions.
Flow chemistry platforms offer precise control over process parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the exothermic nature of nitration reactions often involved in the synthesis of N-nitro compounds. This enhanced control improves safety and can lead to higher yields and purities compared to traditional batch processes. For the synthesis of this compound and its analogues, a continuous flow setup would allow for the rapid screening of various starting materials, catalysts, and reaction conditions.
Automated synthesis platforms, coupled with high-throughput screening, can prepare and test libraries of related compounds in a highly miniaturized format, such as 1536-well plates on a nanomole scale. eurjchem.com This approach drastically reduces the consumption of reagents and the generation of waste, while accelerating the pace of discovery. By varying the alkyl group on the carbamate (B1207046) or introducing other functional moieties, these automated systems could rapidly generate a diverse library of N-nitrocarbamate derivatives for screening in various applications.
Table 1: Comparison of Batch vs. Flow Chemistry for N-nitrocarbamate Synthesis
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Control | Limited control over exotherms, potential for hotspots. | Precise temperature and mixing control, enhanced safety. |
| Scalability | Often requires re-optimization for different scales. | More straightforward scalability from lab to production. |
| Reagent Handling | Manual or semi-automated addition of reagents. | Automated, precise pumping of reagents. |
| Throughput | Low to medium, sequential reactions. | High, parallel or sequential synthesis is rapid. |
| Safety | Higher risk with energetic intermediates due to larger volumes. | Smaller reaction volumes at any given time reduce risk. |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Process Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools in modern chemistry, offering powerful methods for accelerating discovery and optimizing complex processes. wikipedia.org For this compound, these technologies can be applied to predict reaction outcomes, optimize synthesis parameters, and identify novel derivatives with desired properties.
ML algorithms, such as Bayesian optimization, can be coupled with automated flow chemistry platforms to efficiently explore the parameter space of a reaction. bohrium.comresearchgate.net For the synthesis of this compound, an ML model could be trained on a dataset of experimental results to predict the yield and impurity profile based on variables like temperature, stoichiometry, and residence time. This predictive capability allows the algorithm to intelligently select the next set of experimental conditions to maximize a desired outcome, significantly reducing the number of experiments required compared to traditional methods like Design of Experiments (DoE). bohrium.comwikipedia.org
Furthermore, generative AI models can design novel N-nitrocarbamate structures with specific target properties, such as enhanced thermal stability or specific energetic performance. rsc.org By learning from vast databases of known chemical structures and their properties, these models can propose new molecules that have a high probability of success, guiding synthetic efforts toward the most promising candidates. nih.gov
Table 2: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Reaction Prediction | Transformer-based models, Graph Neural Networks | Accurately predict the products and yields of novel reactions involving N-nitrocarbamates. nih.gov |
| Process Optimization | Bayesian Optimization, Support Vector Regression | Rapidly identify optimal synthesis conditions (temperature, pressure, catalysts) for higher yield and purity. bohrium.comwikipedia.org |
| Novel Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Propose new N-nitrocarbamate derivatives with tailored energetic or material properties. rsc.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predict physical and chemical properties (e.g., density, thermal stability) without synthesis. |
Development of Advanced Analytical Techniques for Trace Analysis in Complex Abiotic Mixtures
The detection and quantification of this compound at trace levels in complex environmental or industrial matrices require the development of highly sensitive and selective analytical techniques. As an energetic material and a unique organic molecule, its analysis can draw upon methods established for both explosives and carbamate pesticides.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly using an electrospray ionization (ESI) source, is a powerful technique for the analysis of non-volatile, polar compounds like carbamates. nih.gov For this compound, this method would offer high sensitivity and selectivity, allowing for its detection in complex mixtures. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can further enhance specificity and achieve very low detection limits, potentially in the nanogram-per-liter (ng/L) range after sample pre-concentration. nih.gov
Solid-phase extraction (SPE) is a crucial sample preparation step to isolate and pre-concentrate the analyte from a dilute aqueous sample, enabling ultra-trace analysis. nih.govorientjchem.org For this compound, various sorbent materials such as octadecylsilica (C18) or polystyrene-divinylbenzene could be evaluated for optimal extraction efficiency. nih.gov
For volatile derivatives or decomposition products, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer could be employed. orientjchem.org Additionally, electrochemical methods, which have been developed for other energetic materials, could offer a complementary approach for the analytical determination of this compound based on the electrochemical reduction of the nitro group. nih.gov
Exploration of Solid-State Chemistry and Materials Science Applications (e.g., crystal engineering)
The solid-state structure of a molecule dictates many of its bulk properties, including density, thermal stability, and sensitivity. For a compound like this compound, understanding and controlling its crystal structure through crystal engineering is a key frontier for its potential application in materials science.
The molecular structure of this compound contains several key functional groups that can participate in intermolecular interactions: the nitro group, the carbonyl group, and the N-H group (in its tautomeric form or in related primary/secondary carbamates). These groups can form hydrogen bonds and other non-covalent interactions that guide the packing of molecules in the crystal lattice. For example, studies on related molecules like p-nitroaniline have shown that nitro groups can participate in hydrogen bonding and close intermolecular contacts that influence crystal packing. iucr.org The carbamate group itself is known to form cis and trans isomers and can act as both a hydrogen bond donor and acceptor. nih.gov
By systematically modifying the molecular structure—for instance, by changing the ethyl group to other alkyl or aryl substituents—it may be possible to tune the intermolecular interactions and thus control the resulting crystal packing and material properties. Techniques such as co-crystallization with other molecules could also be employed to create new solid forms with tailored properties. X-ray diffraction would be the primary analytical tool to determine the precise three-dimensional arrangement of atoms and molecules in the solid state.
Sustainable Synthesis and Degradation Strategies for N-nitrocarbamate Compounds
The principles of green chemistry are increasingly important in the synthesis and lifecycle management of all chemical compounds, including energetic materials. Developing sustainable routes for the synthesis and degradation of this compound is a critical research area.
Sustainable Synthesis: Traditional nitration methods often use a mixture of nitric acid and sulfuric acid, which is effective but generates significant acidic waste. wikipedia.org Greener synthetic approaches focus on alternative nitrating agents and reaction conditions. The use of solid acid catalysts or reagents like dinitrogen pentoxide (N₂O₅) can offer more environmentally benign pathways with higher selectivity and easier product separation. nih.gov Solvent-free reaction conditions or the use of more sustainable solvents can also reduce the environmental impact of the synthesis. acs.org
Degradation Strategies: The end-of-life management of N-nitrocarbamate compounds requires effective degradation methods to prevent environmental contamination. Several strategies can be explored:
Thermal Decomposition: The thermal decomposition of carbamates can proceed via different pathways, often involving elimination to form an isocyanate, an alcohol, and carbon dioxide. researchgate.netmdpi.com For this compound, the presence of the nitro group would likely lead to more complex decomposition pathways, potentially involving redox reactions that generate stable gases like N₂. libretexts.org Understanding these pathways is crucial for developing safe disposal methods.
Photolytic Degradation: Many organic compounds, including carbamates and nitrosamines, can be degraded by photolysis, often using UV irradiation. nih.govnih.gov This process can break down the molecule into smaller, less harmful compounds and could be a viable method for treating contaminated water.
Bioremediation: Microbial degradation is a promising strategy for many nitroaromatic compounds. iucr.orgresearchgate.net While specific pathways for this compound are not established, microorganisms have been shown to reduce nitro groups to amines or eliminate them from aromatic rings. researchgate.net Research could focus on identifying or engineering microbes capable of metabolizing N-nitrocarbamates.
Catalytic Denitrification: Catalytic methods using zero-valent iron or bimetallic catalysts (e.g., Pd-Cu) are used to reduce nitrate (B79036) in water to nitrogen gas. nih.govresearchgate.net Similar catalytic reduction strategies could potentially be adapted to remove the nitro group from N-nitrocarbamate compounds.
Theoretical Insights into Unexplored Reaction Pathways and Catalytic Transformations
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and guide experimental research. For this compound, theoretical methods like Density Functional Theory (DFT) can offer deep insights into its reactivity and potential transformations.
DFT calculations can be used to model the nitration process to form this compound, elucidating the transition states and intermediates involved. eurjchem.comresearchgate.net Such studies can help explain reaction selectivity and provide a basis for designing more efficient catalysts. By calculating the dissociation energies of the various bonds within the molecule, particularly the N–NO₂ bond, computational models can predict the initial steps of thermal or photolytic decomposition. bohrium.comresearchgate.net
Furthermore, theoretical calculations can explore unexplored reaction pathways. For example, the interaction of this compound with various catalysts can be modeled to predict the feasibility of novel transformations. This could include catalytic reductions of the nitro group or reactions involving the carbamate moiety. By mapping the potential energy surface of these reactions, researchers can identify the most likely products and the energy barriers that must be overcome, thereby guiding the design of new experiments. nih.govmdpi.com
Table 3: Theoretical Chemistry Applications for this compound
| Area of Investigation | Computational Method | Information Gained |
| Synthesis Mechanism | Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state energies, and the role of catalysts in N-nitration. researchgate.net |
| Decomposition Pathways | Ab initio molecular dynamics, DFT | Prediction of bond dissociation energies and initial steps in thermal and photolytic degradation. researchgate.net |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Calculation of IR, Raman, and UV-Vis spectra to aid in experimental characterization. |
| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Understanding of charge distribution, bond orders, and the electronic effects of the nitro and carbamate groups. researchgate.net |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory | Identification of electrophilic and nucleophilic sites, prediction of reactivity towards different reagents. bohrium.com |
Conclusion
Synthesis of Key Findings and Contributions to Ethyl N-nitrocarbamate Chemistry
The study of this compound and related aliphatic N-nitrocarbamates has yielded significant insights into their synthesis, reactivity, and fundamental properties. A primary contribution has been the development of synthetic routes, establishing that N-nitrocarbamates are typically prepared through the nitration of their corresponding carbamate (B1207046) precursors. bu.edu Research has shown that using a mixture of fuming nitric acid and acetic anhydride (B1165640) is an effective method for this transformation, offering higher efficiency than nitric acid alone. bu.edu The carbamate precursors themselves are accessible via standard reactions, such as treating an amine with ethyl chloroformate. bu.edu
Key findings in the chemistry of N-nitrocarbamates include their utility as valuable intermediates in organic synthesis. They have been successfully employed in the preparation of N-nitroamines through ammonolysis. bu.edu Furthermore, the N-nitro group has been utilized as a temporary protecting group in complex syntheses, such as for modified nucleosides, with the advantage of being removable under reductive conditions using reagents like zinc in acetic acid. researchgate.net Investigations into their practical applications have revealed that aliphatic N-nitrocarbamates show potential as additives for diesel fuels. bu.edu
Spectroscopic studies have characterized the ultraviolet absorption maxima for N-nitrocarbamates, which typically appear in the 235-240 millimicron range. bu.edu The reactivity of these compounds has been partly elucidated through oxidation studies of analogues like ethyl N-nitro-N-isopropyl carbamate, which yields different products depending on the oxidizing agent and conditions. bu.edu For instance, with alkaline potassium permanganate (B83412), it produces isopropyl N-nitroamine, acetic acid, and carbon dioxide, while acidic permanganate leads to complete oxidation to gaseous products. bu.edu
Identification of Remaining Challenges and Open Questions in the Field
Despite the progress made, significant challenges and unresolved questions remain in the chemistry of this compound. A primary challenge lies in its synthesis. While nitration of the parent carbamate is the established route, the conditions involving fuming nitric acid are harsh. The nitration of carbamates can also suffer from a lack of selectivity, particularly with aromatic substrates where ring nitration is a competing and often favored reaction unless the ring is sterically hindered. bu.edu The development of milder and more selective N-nitration techniques remains a critical hurdle.
The thermal and chemical stability of this compound is not well-documented. Studies on related compounds show that carbamates can decompose via multiple competing pathways, but a detailed mechanistic understanding for N-nitrocarbamates is lacking. researchgate.net This represents a significant knowledge gap, particularly for potential applications where stability is crucial, such as in fuel additives or energetic materials. The factors that govern the decomposition pathways and the kinetics of these processes are open questions that require further investigation.
A notable challenge is the scarcity of detailed structural and spectroscopic data specific to this compound. While general characteristics of the N-nitrocarbamate class are known, comprehensive crystallographic, spectroscopic, and computational analyses on this specific molecule are not widely available. The chemistry of related compounds, such as N-nitrosamides, has been shown to be highly dependent on factors like the presence of Lewis acids, suggesting that the reactivity of this compound may also be subtly influenced by the reaction environment, an area that remains unexplored. researchgate.net
Outlook for Future Research Directions and Potential Impact on Chemical Sciences
The field of this compound chemistry is poised for future growth, with several promising research avenues that could have a substantial impact on chemical sciences. A major direction for future work is the development of advanced synthetic methodologies. There is a clear need for milder, more efficient, and highly selective catalytic methods for N-nitration, which would not only improve the synthesis of this compound but also contribute broadly to the synthesis of other N-nitro compounds. nih.gov
Future research should also prioritize detailed mechanistic and physicochemical studies. The application of modern computational tools, such as Density Functional Theory (DFT), combined with experimental kinetic analysis, could provide a deep understanding of the thermal decomposition pathways and reactivity of this compound. researchgate.netnih.gov Such studies would be invaluable for controlling its chemical behavior and for designing more stable and effective derivatives for specific applications.
The functional profile of the molecule, containing both an ethyl ester and a nitroamine moiety, suggests potential for new applications. Its energetic properties could be systematically investigated for a potential role in the field of energetic materials. Furthermore, its utility as a synthetic intermediate could be expanded. A systematic exploration of its reactions with a wider range of nucleophiles and electrophiles could uncover novel transformations and solidify its role as a versatile building block in organic synthesis. bu.eduresearchgate.net As research continues to build on the foundational knowledge of this compound, this compound and its derivatives may find new and impactful roles in materials science and synthetic chemistry.
Q & A
Q. What are the established synthetic routes for Ethyl N-nitrocarbamate, and what experimental parameters are critical for yield optimization?
this compound is synthesized via nitration of ethyl carbamate using mixed acid (e.g., HNO₃/H₂SO₄) or ethyl nitrate in concentrated sulfuric acid. Key parameters include:
- Temperature control : Maintaining 0–5°C during nitration to prevent decomposition.
- Isolation : Precipitation as the ammonium salt (e.g., NH₄⁺ salt of this compound) improves stability .
- Hydrolysis : Aqueous KOH under reflux followed by acidification yields nitramine derivatives. Table 1 summarizes the three-step synthesis:
| Step | Reaction | Conditions | Key Product |
|---|---|---|---|
| 1 | Nitration of ethyl carbamate | 0–5°C, mixed acid | This compound (ammonium salt) |
| 2 | Hydrolysis | Reflux with KOH | Intermediate carbamate |
| 3 | Acidification | HCl or H₂SO₄ | Nitramine (e.g., NH₂NO₂ derivatives) |
Q. How can researchers characterize this compound and verify its purity?
- Spectroscopy : Use FT-IR to confirm the presence of nitro (N–NO₂) and carbamate (O–C=O) groups.
- Chromatography : HPLC with UV detection (λ = 230–260 nm) identifies impurities like unreacted ethyl carbamate .
- Elemental analysis : Verify C, H, N, O percentages against theoretical values .
Advanced Research Questions
Q. What are the mechanistic insights into the O→N migration observed during this compound rearrangements?
this compound undergoes O→N migration in reactions with imidoyl chlorides, forming nitramides. This process is instantaneous in acetonitrile with AgNO₃. Proposed mechanisms:
- Nucleophilic attack : The nitro group migrates from oxygen to nitrogen via a tetrahedral intermediate.
- Kinetic studies : Isotopic labeling (e.g., ¹⁵N) can track migration pathways .
- Computational modeling : DFT calculations predict transition states and activation energies .
Q. How do analytical challenges (e.g., co-elution) affect the detection of this compound derivatives in complex matrices?
- Mass spectrometry : High-resolution LC-HRMS (e.g., Q-TOF) with ≤5 ppm mass accuracy distinguishes this compound from interferents like dimethylformamide (DMF) .
- Method validation : Include spike-recovery tests (80–120% recovery) and matrix-matched calibration to address ion suppression/enhancement .
Q. What contradictions exist in the literature regarding the stability of this compound under varying pH and temperature conditions?
- pH-dependent decomposition : Conflicting reports suggest stability in acidic media (pH < 3) versus rapid hydrolysis in alkaline conditions (pH > 10). Researchers should:
- Conduct kinetic studies using UV-Vis or NMR to monitor degradation rates.
- Compare activation energies (Eₐ) across studies to resolve discrepancies .
Methodological Considerations
Q. How should researchers design experiments to minimize N-nitrosamine formation during this compound synthesis?
- Avoid secondary amines : Use primary amine precursors to prevent nitrosation.
- Add scavengers : Ascorbic acid or α-tocopherol quenches nitrosating agents .
- Monitor intermediates : LC-MS/MS detects trace nitrosamines (e.g., NDMA) at ppb levels .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes for air-sensitive reactions .
- Documentation : Record batch-specific impurity profiles (e.g., residual solvents) .
Data Contradiction Analysis Framework
When reconciling conflicting data (e.g., stability studies):
Compare experimental conditions : Note differences in solvent, temperature, or instrumentation.
Validate methods : Replicate studies using standardized protocols (e.g., FDA guidance on nitrosamine analysis) .
Statistical analysis : Apply ANOVA or Bayesian inference to assess significance of observed variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
